molecular formula C22H22ClN5O2 B3697565 2-chloro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide

2-chloro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide

Cat. No.: B3697565
M. Wt: 423.9 g/mol
InChI Key: UXRCKCAIHPVIDX-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide is a complex organic compound that features a piperazine moiety, a pyrazole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide typically involves multiple steps, including the formation of the piperazine ring, the pyrazole ring, and the benzamide linkage. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazole under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the compound’s binding affinity to these targets, while the pyrazole and benzamide groups contribute to its overall biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

2-chloro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety enhances its solubility and pharmacokinetic properties, while the pyrazole and benzamide groups contribute to its biological activity and specificity .

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-26-11-13-27(14-12-26)22(30)18-15-24-28(16-7-3-2-4-8-16)20(18)25-21(29)17-9-5-6-10-19(17)23/h2-10,15H,11-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRCKCAIHPVIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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